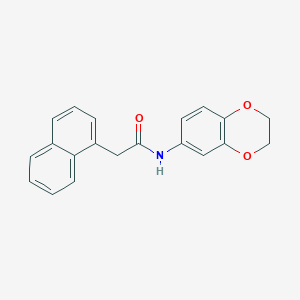

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide

Übersicht

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide is an organic compound that belongs to the class of acetamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Acetamide Formation: The acetamide group can be introduced by reacting the benzodioxin derivative with an acyl chloride or anhydride in the presence of a base.

Naphthyl Group Introduction: The final step involves the coupling of the naphthyl group to the acetamide derivative, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzodioxin or naphthyl rings.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are often employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a naphthyl group.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-naphthyl)acetamide: Similar structure but with a different naphthyl isomer.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide is unique due to the specific arrangement of its benzodioxin and naphthyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

1. Chemical Structure and Synthesis

This compound combines a naphthalene ring with a 1,4-benzodioxane moiety. The synthesis typically involves several key steps:

- Formation of the Benzodioxane Moiety : This is achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to yield 2,3-dihydro-1,4-benzodioxane.

- Naphthalene Coupling : The benzodioxane derivative is then reacted with naphthalene-1-carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the final product .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exhibit:

- Antioxidant Properties : By scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition : Studies have shown that derivatives containing the benzodioxane structure can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes and Alzheimer's disease .

3.1 Antioxidant Activity

The antioxidant potential of this compound has been assessed through various in vitro assays. These studies demonstrate its ability to reduce oxidative stress markers in cellular models.

3.2 Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various pathogens. For example:

- In vitro Studies : The compound displayed moderate antibacterial activity against Gram-positive bacteria and fungi .

3.3 Neuroprotective Effects

Recent studies suggest that derivatives of this compound may protect neuronal cells from oxidative damage. This neuroprotection is crucial in developing therapies for neurodegenerative diseases .

4. Case Studies

Several case studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of α-glucosidase activity with an IC50 value indicating effective management of postprandial hyperglycemia. |

| Study B | Showed neuroprotective effects in animal models, reducing markers of oxidative stress and inflammation in brain tissues. |

| Study C | Evaluated antimicrobial efficacy against resistant strains of bacteria; compounds exhibited promising results compared to standard antibiotics. |

5. Conclusion

This compound represents a promising lead compound in drug development due to its diverse biological activities ranging from antioxidant to antimicrobial properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various medical applications.

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c22-20(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-9-18-19(13-16)24-11-10-23-18/h1-9,13H,10-12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECOPMCVEXMGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970826 | |

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5548-68-5 | |

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.